molecular formula C5H7NS B1212828 Thiiranepropanenitrile CAS No. 54096-45-6

Thiiranepropanenitrile

Cat. No. B1212828
CAS RN: 54096-45-6
M. Wt: 113.18 g/mol
InChI Key: ZAGXORSINWAUSP-UHFFFAOYSA-N
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Description

Thiiranepropanenitrile, also known as 1-cyano-3, 4-epithiobutane or 4, 5-epithio-valeronitrile, belongs to the class of organic compounds known as thiiranes. These are heterocyclic compounds containing a saturated three-member ring with two carbon atoms and one sulfur atom. Within the cell, thiiranepropanenitrile is primarily located in the cytoplasm. Outside of the human body, thiiranepropanenitrile can be found in brassicas. This makes thiiranepropanenitrile a potential biomarker for the consumption of this food product.

Scientific Research Applications

Terahertz Technology in Medical and Security Fields

Thiiranepropanenitrile and related compounds play a role in terahertz (THz) technology, which has significant applications in medical, military, and security areas. This technology is used in international airports for security screening, major medical centers for cancer and burn diagnosis, and at border patrol checkpoints for identifying concealed explosives, drugs, and weapons. The biological effects of THz radiation are a vital area of study, as they enhance understanding of THz interactions with biological systems and are essential for the safe use of THz systems (Wilmink & Grundt, 2011).

Metabolism and Distribution Studies

Thiiranepropanenitrile derivatives, such as 3,4-epithiobutanenitrile, have been studied for their metabolism and distribution in biological systems. For instance, research on rats showed that 3,4-epithiobutanenitrile was rapidly transformed into water-soluble compounds and mainly excreted in urine. This finding is relevant for understanding the biological behavior of thiiranes like thiiranepropanenitrile in living organisms (Brocker, Benn, Lüthy, & von Däniken, 1984).

Biomedical Applications of THz Technology

The biomedical applications of THz technology, which involve thiiranepropanenitrile-related compounds, include characterizing amino acids, polypeptides, DNA, proteins, and cancer detection. The interaction of THz radiation with biological tissues and cells is a focus area, contributing to advances in medical diagnostics and treatment (Gong et al., 2019).

Synthesis of Thiiranes as Gelatinase Inhibitors

Thiiranes like 2-(4-phenoxyphenylsulfonylmethyl)thiirane have been synthesized and found to be selective inhibitors of gelatinases. This is significant in the study of cancer metastasis and stroke, as gelatinases play a role in these diseases. Both enantiomers of the compound have shown equal activity in inhibiting gelatinases (Lee et al., 2005).

Tandem High-Resolution Mass Spectrometry

Tandem high-resolution mass spectrometry (THRMS), where thiiranepropanenitrile derivatives might be analyzed, is crucial in pharmaceutical research for drug identification, pharmacokinetics, and drug degradation studies. It also has applications in food safety and environmental contamination research (Lin et al., 2015).

THz Imaging in Biotechnology

THz science, involving thiiranepropanenitrile-related technologies, impacts biotechnology, particularly in imaging and medical diagnostics. The generation, propagation, and detection of THz rays using femtosecond optics are pivotal in advancing THz imaging applications (Zhang, 2002).

properties

CAS RN

54096-45-6

Product Name

Thiiranepropanenitrile

Molecular Formula

C5H7NS

Molecular Weight

113.18 g/mol

IUPAC Name

3-(thiiran-2-yl)propanenitrile

InChI

InChI=1S/C5H7NS/c6-3-1-2-5-4-7-5/h5H,1-2,4H2

InChI Key

ZAGXORSINWAUSP-UHFFFAOYSA-N

SMILES

C1C(S1)CCC#N

Canonical SMILES

C1C(S1)CCC#N

Other CAS RN

76786-81-7
54096-45-6

synonyms

1-cyano-3,4-epithiobutane
1-cyano-3,4-epithiobutane, (+-)-isomer
thiiranepropanenitrile

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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